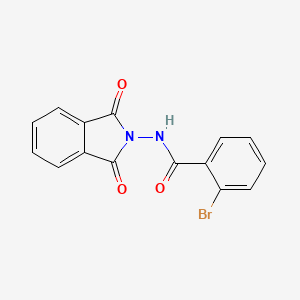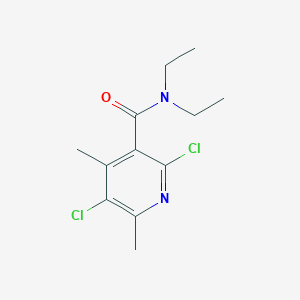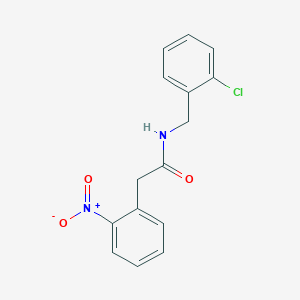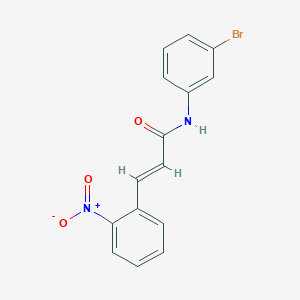
(2E)-N-(3-bromophenyl)-3-(2-nitrophenyl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-N-(3-bromophenyl)-3-(2-nitrophenyl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of an amide group conjugated with a double bond. This compound features a bromophenyl group and a nitrophenyl group attached to the prop-2-enamide backbone. Such compounds are often of interest in organic synthesis and medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(3-bromophenyl)-3-(2-nitrophenyl)prop-2-enamide can be achieved through various synthetic routes. One common method involves the condensation of 3-bromobenzaldehyde with 2-nitroacetophenone in the presence of a base to form the corresponding chalcone intermediate. This intermediate can then be reacted with an amine to form the desired enamide.
Reaction Conditions:
-
Condensation Reaction:
Reagents: 3-bromobenzaldehyde, 2-nitroacetophenone, base (e.g., NaOH or KOH)
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Time: Several hours to overnight
-
Amidation Reaction:
Reagents: Chalcone intermediate, amine (e.g., aniline)
Solvent: Toluene or dichloromethane
Time: Several hours
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(2E)-N-(3-bromophenyl)-3-(2-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium dithionite.
Reduction: The double bond in the enamide can be hydrogenated to form the corresponding amide.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions
-
Oxidation:
Reagents: Hydrogen gas, palladium catalyst, sodium dithionite
Conditions: Room temperature to elevated temperature, atmospheric pressure to high pressure
-
Reduction:
Reagents: Hydrogen gas, palladium catalyst
-
Substitution:
Reagents: Nucleophiles (e.g., thiols, amines)
Conditions: Room temperature to elevated temperature, solvent (e.g., ethanol, DMF)
Major Products Formed
Oxidation: Formation of the corresponding amino derivative.
Reduction: Formation of the corresponding amide.
Substitution: Formation of substituted derivatives with different functional groups replacing the bromine atom.
科学研究应用
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of functionalized compounds.
作用机制
The mechanism of action of (2E)-N-(3-bromophenyl)-3-(2-nitrophenyl)prop-2-enamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The bromophenyl and nitrophenyl groups could contribute to binding affinity and specificity towards the target.
相似化合物的比较
Similar Compounds
(2E)-N-(3-chlorophenyl)-3-(2-nitrophenyl)prop-2-enamide: Similar structure with a chlorine atom instead of bromine.
(2E)-N-(3-fluorophenyl)-3-(2-nitrophenyl)prop-2-enamide: Similar structure with a fluorine atom instead of bromine.
(2E)-N-(3-methylphenyl)-3-(2-nitrophenyl)prop-2-enamide: Similar structure with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in (2E)-N-(3-bromophenyl)-3-(2-nitrophenyl)prop-2-enamide may impart unique reactivity and biological activity compared to its analogs. Bromine atoms can participate in halogen bonding and influence the compound’s electronic properties, potentially leading to different interactions with biological targets.
属性
IUPAC Name |
(E)-N-(3-bromophenyl)-3-(2-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O3/c16-12-5-3-6-13(10-12)17-15(19)9-8-11-4-1-2-7-14(11)18(20)21/h1-10H,(H,17,19)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZBFZLUJYPVDN-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=CC(=CC=C2)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=CC(=CC=C2)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 4-{[(2-oxo-1,3-benzoxazol-3(2H)-yl)methyl]amino}benzoate](/img/structure/B5719728.png)
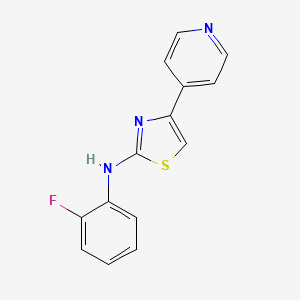
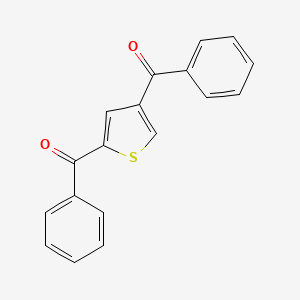
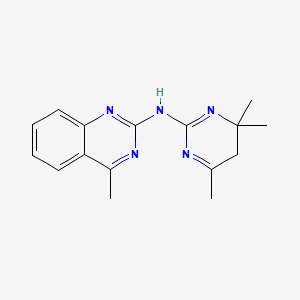
![N-{4-[(anilinocarbonothioyl)amino]phenyl}propanamide](/img/structure/B5719759.png)
![N-[3-chloro-4-(piperidin-1-yl)phenyl]-4-methoxybenzamide](/img/structure/B5719761.png)
![1-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B5719765.png)
![N'-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanohydrazide](/img/structure/B5719766.png)

![ETHYL ({3-CARBAMOYL-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]PYRAN-2-YL}CARBAMOYL)FORMATE](/img/structure/B5719783.png)
